DNV-II impurity 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DNV-II impurity 2, also known as tert-butyl ((2S,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate, is a chemical compound with the molecular formula C25H35N3O7S and a molecular weight of 521.6 g/mol . This compound is often used as a reference standard in pharmaceutical research and development, particularly in the study of impurities related to the drug Darunavir .
Preparation Methods
The synthesis of DNV-II impurity 2 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a phenylbutan-2-yl compound with a sulfonamide derivative under controlled conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet the demands of pharmaceutical companies. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
DNV-II impurity 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can result in the formation of amine derivatives .
Scientific Research Applications
DNV-II impurity 2 has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the analysis of impurities in Darunavir, a drug used in the treatment of HIV.
Chemical Synthesis: The compound is used in the synthesis of other complex molecules, serving as an intermediate in various chemical reactions.
Biological Studies: Researchers use this compound to study its biological effects and interactions with other molecules, contributing to the understanding of its pharmacological properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of DNV-II impurity 2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in the synthesis of viral proteins, thereby preventing the replication of viruses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
DNV-II impurity 2 can be compared with other similar compounds, such as:
Darunavir: A protease inhibitor used in the treatment of HIV. D
Properties
CAS No. |
1133153-38-4 |
---|---|
Molecular Formula |
C25H35N3O7S |
Molecular Weight |
521.63 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-[(1S,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.